molecular formula C8H10ClNO2S B8804568 5-Isopropylpyridine-2-sulfonyl chloride

5-Isopropylpyridine-2-sulfonyl chloride

Cat. No.: B8804568
M. Wt: 219.69 g/mol
InChI Key: JSBVVLSVARQKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylpyridine-2-sulfonyl chloride is a heteroaromatic sulfonyl chloride derivative featuring a pyridine ring substituted with an isopropyl group at the 5-position and a sulfonyl chloride (-SO₂Cl) moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyridine derivatives. Its reactivity stems from the electrophilic sulfonyl chloride group, which undergoes nucleophilic substitution reactions with amines, alcohols, or thiols.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

5-propan-2-ylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H10ClNO2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-6H,1-2H3

InChI Key

JSBVVLSVARQKMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-isopropylpyridine-2-sulfonyl chloride with two analogs:

Parameter This compound 5-Cyanopyridine-2-sulfonyl Chloride 5-Methoxy-pyridine-2-sulfonyl Chloride
Molecular Formula C₈H₁₀ClNO₂S* C₆H₃ClN₂O₂S C₆H₆ClNO₃S
Molecular Weight (g/mol) ~219.52* 202.63 207.63
Substituent at 5-Position Isopropyl (-C₃H₇) Cyano (-CN) Methoxy (-OCH₃)
Purity Not reported ≥95% 98%
Storage Conditions Likely refrigerated (inferred) +4°C Not reported

*Estimated based on structural analysis.

Key Observations:
  • Substituent Effects: The isopropyl group is bulkier and electron-donating (via inductive effect), which may reduce electrophilicity at the sulfonyl chloride group compared to the electron-withdrawing cyano group in 5-cyanopyridine-2-sulfonyl chloride .

Reactivity and Stability

  • Electrophilicity: The cyano substituent enhances the electrophilicity of the sulfonyl chloride group due to its strong electron-withdrawing nature, making 5-cyanopyridine-2-sulfonyl chloride more reactive in nucleophilic substitutions . The isopropyl group’s steric bulk may hinder nucleophilic attack, reducing reaction rates compared to less hindered analogs. The methoxy group’s electron-donating effect could stabilize the sulfonyl chloride via resonance but may also slow reactions requiring electrophilic activation .
  • Stability: Steric shielding by the isopropyl group may improve thermal stability by protecting the sulfonyl chloride from degradation. The cyano analog’s higher reactivity may necessitate stricter storage conditions (e.g., refrigeration at +4°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.